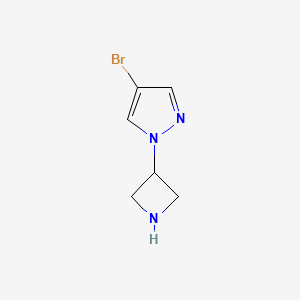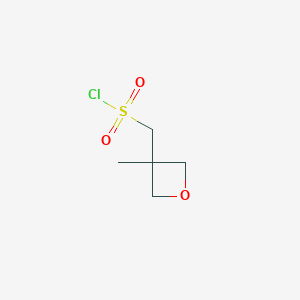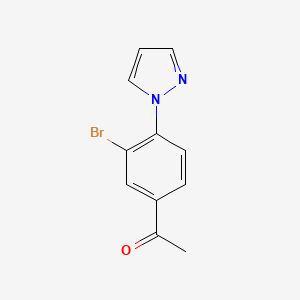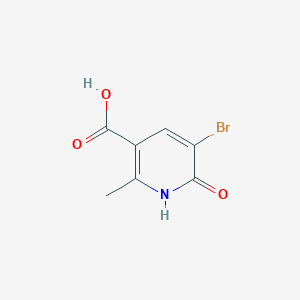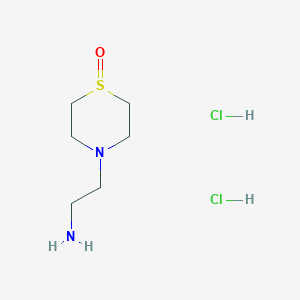
4-(2-氨基乙基)-1λ4-硫代吗啉-1-酮二盐酸盐
描述
4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
科学研究应用
4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
作用机制
- The primary targets of this compound are serine proteases . Specifically, it inhibits enzymes such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Target of Action
Action Environment
- The compound’s stability varies with pH. It remains more stable at low pH values . Factors like temperature, pH, and ionic strength can influence its efficacy and stability.
生化分析
Biochemical Properties
4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These interactions are typically irreversible, leading to the formation of stable enzyme-inhibitor complexes. The compound’s specificity and stability at low pH values make it a valuable tool in biochemical studies.
Cellular Effects
The effects of 4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the activation of sterol regulatory element-binding proteins (SREBPs), which are crucial for cholesterol regulation . This inhibition affects gene expression related to cholesterol metabolism, demonstrating the compound’s impact on cellular processes.
Molecular Mechanism
At the molecular level, 4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride exerts its effects through specific binding interactions with biomolecules. It covalently modifies the hydroxyl groups of serine residues in target enzymes, leading to enzyme inhibition . This modification results in the addition of a sulfonyl group to the enzyme, rendering it inactive. The compound’s ability to inhibit serine proteases and other enzymes highlights its potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride change over time. The compound is relatively stable at low pH values, maintaining its inhibitory activity for extended periods . Its stability decreases at higher pH levels, leading to degradation and reduced efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of 4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in inhibiting serine proteases also affects metabolic pathways related to protein degradation and turnover. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall efficacy and function. Studies have shown that the compound can be effectively delivered to target sites within cells, enhancing its biochemical applications.
Subcellular Localization
The subcellular localization of 4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanethiol with a suitable carbonyl compound, followed by cyclization to form the thiomorpholine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
Piperazine derivatives: These compounds share a similar heterocyclic structure and are widely used in medicinal chemistry.
Thiomorpholine derivatives: Compounds with similar sulfur-containing rings are also studied for their biological activities.
Uniqueness
4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride is unique due to its specific combination of sulfur and nitrogen atoms within the thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-(1-oxo-1,4-thiazinan-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS.2ClH/c7-1-2-8-3-5-10(9)6-4-8;;/h1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBPFOCASNKIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




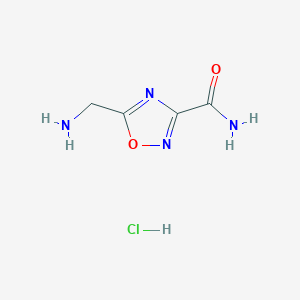
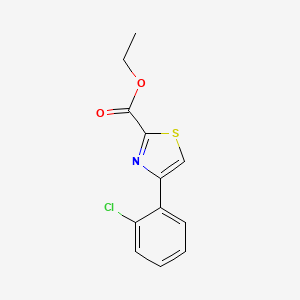
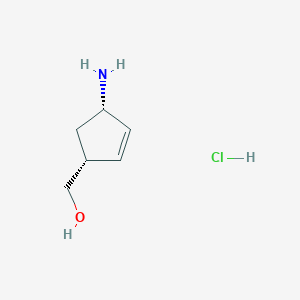
![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)
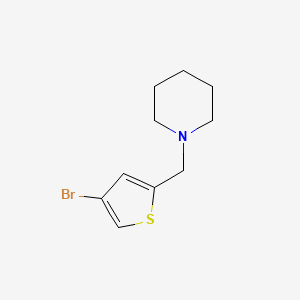
![tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate](/img/structure/B1524763.png)
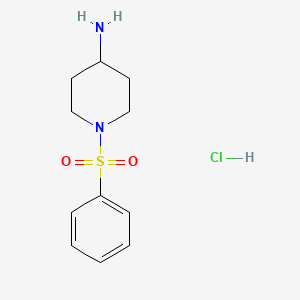
![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)
